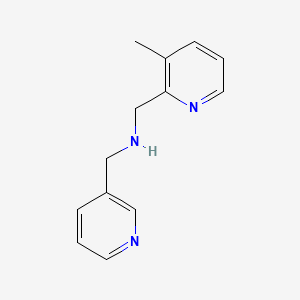

(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple nitrogen-containing rings. According to the PubChem database, this compound is registered under Chemical Abstracts Service number 883544-35-2 and assigned PubChem Compound Identifier 6484157. The systematic identification reveals multiple acceptable nomenclature forms that reflect different approaches to naming this complex molecular structure.

The primary systematic name, 1-(3-Methylpyridin-2-yl)-N-(pyridin-3-ylmethyl)methanamine, follows the substitutive nomenclature approach by identifying the longest carbon chain and specifying the positions of functional groups and substituents. This naming convention emphasizes the methanamine core structure with two distinct pyridyl substituents attached through methylene bridges. The alternative systematic designation, N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-3-ylmethanamine, employs a different structural perspective that prioritizes the amine nitrogen as the central connecting point between the two pyridylmethyl substituents.

A third acceptable systematic name, (3-methylpyridin-2-yl)methylamine, utilizes the functional class nomenclature approach that treats the compound as a substituted amine bearing two distinct alkyl substituents. This nomenclature system provides clarity regarding the substituent patterns and facilitates understanding of the molecular connectivity. The presence of the 3-methyl substituent on one of the pyridine rings creates structural asymmetry that must be accurately reflected in the systematic naming to ensure unambiguous chemical identification.

| Nomenclature Type | Name | Reference System |

|---|---|---|

| Primary Systematic | 1-(3-Methylpyridin-2-yl)-N-(pyridin-3-ylmethyl)methanamine | IUPAC Substitutive |

| Alternative Systematic | N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-3-ylmethanamine | IUPAC Substitutive |

| Functional Class | (3-methylpyridin-2-yl)methylamine | IUPAC Functional |

| Common Name | This compound | Literature Convention |

Properties

IUPAC Name |

N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-11-4-2-7-16-13(11)10-15-9-12-5-3-6-14-8-12/h2-8,15H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUDXQVFXPHXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 3-methylpyridine with 2-chloromethylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, where nucleophiles such as amines or thiols can replace the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Heterocycles : The compound serves as a precursor in synthesizing more complex heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming stable complexes with transition metals, facilitating catalytic processes.

Biology

- Enzyme Inhibition : Research indicates that (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine can interact with various enzymes, modulating their activity. This property is crucial for studying enzyme function and regulation.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. Studies suggest that it may inhibit the growth of pathogens such as Mycobacterium tuberculosis by targeting specific metabolic pathways .

Medicine

- Therapeutic Applications : Investigations into the compound's therapeutic potential have revealed its anti-inflammatory, antimicrobial, and anticancer properties. Its interaction with biological targets makes it a candidate for drug development against diseases like tuberculosis and cancer .

Industry

- Material Development : In industrial applications, this compound is utilized in creating new materials, including polymers and catalysts. Its unique structure allows for tailored material properties.

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amines derived from pyridine compounds demonstrated that certain derivatives exhibited potent inhibition against Mycobacterium tuberculosis. The structure–activity relationship highlighted the significance of substituents on the pyridine ring in enhancing biological activity .

Case Study 2: Anticancer Properties

Research on pyridine derivatives indicated that compounds similar to this compound displayed significant anticancer activity against lung cancer cell lines. The synthesized derivatives showed better efficacy than established drugs like imatinib, suggesting their potential in overcoming drug resistance .

Mechanism of Action

The mechanism of action of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. It can also interact with receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural and Property Comparison Table

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine | C₁₃H₁₅N₃ | 213.28 | 3-Methylpyridine, pyridin-3-ylmethyl | Moderate lipophilicity, dual pyridine motifs |

| N-[(3-Nitrophenyl)methyl]pyridin-3-amine | C₁₂H₁₁N₃O₂ | 229.23 | Nitrobenzyl | High polarity, reduced basicity |

| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | C₁₁H₁₁N₃O | 201.23 | Methoxypyridine | Enhanced resonance stabilization |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₃H₁₅N₅ | 241.29 | Pyrazole, cyclopropyl | Rigid structure, H-bonding capacity |

| [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | C₁₄H₁₄F₃N₃ | 281.28 | Trifluoromethyl, dimethylamine | High electronegativity, metabolic stability |

Research Implications

- Electronic Effects : Methyl groups (electron-donating) in the target compound may increase amine basicity compared to nitro or trifluoromethyl derivatives, influencing reactivity in catalytic or biological systems .

- Biological Relevance : Compounds with indole or pyrazole cores () highlight the importance of heterocyclic diversity in drug design, though the target compound’s dual pyridine structure remains underexplored in this context.

Biological Activity

(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.

- Molecular Formula : C13H15N3

- Molecular Weight : 213.28 g/mol

- CAS Number : [Not provided]

The compound exists as a trihydrochloride salt, which enhances its solubility and bioavailability in biological systems .

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on the synthesis of various derivatives of pyridine-based compounds, including this compound. The synthesis often involves multi-step reactions that yield compounds with varying substituents on the pyridine rings, which significantly influence their biological activity.

Key Findings in SAR Studies

- Pyridine Substituents : The presence of different substituents on the pyridine rings affects the compound's interaction with biological targets. For instance, compounds with halogen substitutions exhibited enhanced antimycobacterial activity against Mycobacterium tuberculosis (M.tb) due to improved binding affinity to the target enzyme ATP synthase .

- In Vitro Activity : Compounds similar to this compound have shown promising results in inhibiting M.tb growth in culture, suggesting potential as anti-tuberculosis agents .

Antimycobacterial Activity

The compound has been studied for its potential as an inhibitor of mycobacterial ATP synthase, a critical enzyme for bacterial energy metabolism. In vitro assays demonstrated that certain derivatives could inhibit M.tb growth effectively.

| Compound | Structure | IC50 (µM) | Notes |

|---|---|---|---|

| 11 | Pyridinyl derivative | 5.5 | Potent against M.tb |

| 18 | Halogenated variant | 4.0 | Enhanced activity |

This table summarizes some key derivatives and their inhibitory concentrations against M.tb, highlighting the importance of structural modifications in enhancing biological activity.

Other Biological Activities

- Antifungal Activity : Pyridine-based compounds have also been explored for antifungal properties, showing varying degrees of effectiveness against strains such as Candida albicans. Some derivatives exhibited MIC values lower than traditional antifungal agents like fluconazole .

- Antiviral Properties : Research indicates that certain pyridine derivatives possess antiviral activities, particularly against HIV strains, with EC50 values in the low nanomolar range. These compounds demonstrate favorable pharmacokinetic profiles and low toxicity in preliminary studies .

Case Studies

- Study on Antimycobacterial Activity : A study conducted by Chibale et al. synthesized a series of pyrazolo[1,5-a]pyrimidin-7-amines, which included derivatives of this compound. The most effective compounds were identified to have significant activity against M.tb in both in vitro and in vivo models .

- Antiviral Screening : Another research effort evaluated the antiviral efficacy of pyridine derivatives against HIV. Compounds were tested for their ability to inhibit viral replication in cell culture systems, with promising results indicating potential for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. How can synthetic yields of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine be optimized?

- Methodological Answer : Utilize catalytic methods such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles to enhance reaction efficiency, as demonstrated in the synthesis of structurally related pyridin-3-amine derivatives . Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied. For example, under microwave irradiation, reaction times can be reduced by 40–60% compared to conventional heating, improving yield reproducibility.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare shifts with analogous pyridine derivatives (e.g., 3-Chloropyridin-2-amine, δ ~6.8–8.5 ppm for aromatic protons) .

- X-ray Crystallography : Refine crystal structures using SHELXL (v.2018/3) for high-resolution data, ensuring hydrogen-bonding interactions (e.g., N–H⋯N) are accurately modeled .

- HRMS : Confirm molecular mass with <2 ppm error using electrospray ionization (ESI+) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based NMR shift calculations) .

- Crystallographic Refinement : For ambiguous electron density regions, employ iterative refinement in SHELX and validate using R-factor convergence criteria (<5% discrepancy) .

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in batch synthesis data .

Q. What strategies are effective for studying intermolecular interactions in this compound?

- Methodological Answer :

- Hydrogen Bond Analysis : Use ORTEP-3 to visualize H-bond networks (e.g., N–H⋯N/Pyridine ring interactions) and quantify bond lengths/angles .

- Hirshfeld Surface Analysis : Map close contacts (e.g., Cl⋯Cl interactions at ~3.28 Å) to identify non-classical interactions .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular bond strength .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 active sites) based on pharmacophore models from related imidazo[1,2-a]pyridin-3-amine inhibitors .

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic/nucleophilic sites .

- MD Simulations : Analyze solvation effects in aqueous/PBS buffers over 100-ns trajectories using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.